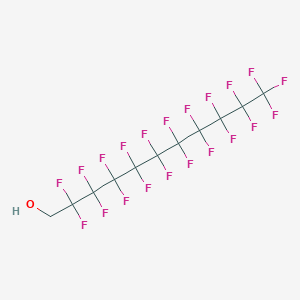

1H,1H-Perfluoroundecan-1-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F21O/c12-2(13,1-33)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h33H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAMAEMOVKLPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2OH, C11H3F21O | |

| Record name | 1-Undecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380056 | |

| Record name | 10:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-46-0 | |

| Record name | 1H,1H-Perfluoroundecan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Undecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformation Pathways of 1h,1h Perfluoroundecan 1 Ol

Abiotic Degradation and Metabolite Formation

The environmental fate of 1H,1H-Perfluoroundecan-1-ol, a member of the fluorotelomer alcohol (FTOH) class of compounds, is largely determined by abiotic degradation processes. These pathways are crucial in understanding its transformation into more persistent perfluorinated compounds.

Oxidative Transformation Pathways (e.g., Atmospheric Oxidation to Perfluorocarboxylic Acids)

The atmospheric oxidation of fluorotelomer alcohols is a significant transformation pathway that leads to the formation of perfluorocarboxylic acids (PFCAs). This process is initiated by the reaction of FTOHs with hydroxyl radicals (•OH) in the troposphere. The degradation of this compound is expected to follow a similar pathway to other FTOHs, such as 8:2 FTOH.

The reaction sequence generally involves the abstraction of a hydrogen atom from the carbon adjacent to the hydroxyl group, leading to the formation of an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to the formation of an aldehyde, which can be further oxidized to a carboxylic acid. Through a series of complex reactions, including cleavage of the carbon-carbon bond, shorter-chain PFCAs are ultimately formed. nih.gov

For this compound (10:2 FTOH), the atmospheric oxidation is predicted to yield a range of PFCAs, with perfluorodecanoic acid (PFDA) and perfluoroundecanoic acid (PFUnA) being significant products. nih.govnih.gov

Table 1: Predicted Atmospheric Oxidation Products of this compound

| Precursor Compound | Key Oxidant | Major Predicted Products |

| This compound | Hydroxyl Radical (•OH) | Perfluorodecanoic acid (PFDA), Perfluoroundecanoic acid (PFUnA) |

This table is based on the general understanding of fluorotelomer alcohol atmospheric oxidation and data from analogous compounds.

Photolytic and Hydrolytic Degradation in Environmental Matrices

Direct photolysis of fluorotelomer alcohols is not considered a significant degradation pathway. However, indirect photolysis in aqueous environments can occur. nih.gov For instance, the photodegradation of 8:2 FTOH in water has been shown to be initiated by hydroxyl radicals, which can be generated by the photolysis of other substances present in the water, such as hydrogen peroxide or nitrates. nih.govoup.com This process leads to the formation of fluorotelomer aldehydes, saturated and unsaturated fluorotelomer acids, and ultimately, perfluorocarboxylic acids like perfluorooctanoate (PFOA) and perfluorononanoate (PFNA). nih.gov A similar indirect photolytic pathway can be inferred for this compound in sunlit surface waters.

Hydrolytic degradation is generally not a significant transformation pathway for fluorotelomer alcohols under typical environmental pH conditions. The carbon-fluorine bond is exceptionally strong, and the ether linkage in some related compounds is also resistant to hydrolysis. While ester derivatives of fluorinated alcohols can undergo hydrolysis, the alcohol functional group in this compound itself is stable in water.

Biotransformation Processes

The biotransformation of this compound is a critical area of research, as it can lead to the formation of bioaccumulative and persistent perfluorinated carboxylic acids in living organisms.

Microbial Degradation Mechanisms and Pathways

Microbial communities in environments such as soil and activated sludge have been shown to degrade fluorotelomer alcohols. The biotransformation of 10:2 FTOH, an analogue of this compound, has been observed in soil and earthworm systems. nih.gov The degradation process is initiated by the oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid, forming the corresponding fluorotelomer carboxylic acid (FTCA). This intermediate can then undergo further biotransformation, leading to the formation of various PFCAs.

In a study involving the 10:2 FTOH in soil, the primary metabolites identified were perfluorooctanoate (PFOA), perfluorononanate (PFNA), and perfluorodecanoate (PFDA), with PFDA being the most predominant. nih.gov The presence of earthworms and plants was found to stimulate the microbial degradation of 10:2 FTOH in soil. nih.gov

Table 2: Microbial Biotransformation Products of 10:2 Fluorotelomer Alcohol (Analogue to this compound)

| System | Precursor Compound | Identified Metabolites |

| Soil | 10:2 FTOH | Perfluorooctanoate (PFOA), Perfluorononanate (PFNA), Perfluorodecanoate (PFDA) |

| Wheat (Root) | 10:2 FTOH | Perfluoropentanoic acid (PFPeA), Perfluorohexanoic acid (PFHxA), Perfluorodecanoate (PFDA) |

| Wheat (Shoot) | 10:2 FTOH | Perfluorodecanoate (PFDA), Perfluoroundecanoic acid (PFUnDA) |

| Earthworms | 10:2 FTOH | Perfluorononanate (PFNA), Perfluorodecanoate (PFDA) |

Data sourced from a study on 10:2 FTOH biotransformation. nih.gov

Mammalian Metabolic Pathways and Enzyme Interactions

In mammals, fluorotelomer alcohols are metabolized in the liver. Studies using isolated rat hepatocytes and other in-vitro systems have elucidated the metabolic pathways for FTOHs like 8:2 FTOH and 10:2 FTOH. nih.gov The initial step is the oxidation of the alcohol to an aldehyde, a reaction catalyzed by cytochrome P450 (CYP) enzymes, not alcohol dehydrogenase. nih.gov

The resulting aldehyde is then further oxidized to a fluorotelomer carboxylic acid (FTCA) and an unsaturated fluorotelomer carboxylic acid (FTUCA). nih.gov These intermediates can then be further metabolized through pathways analogous to fatty acid metabolism, leading to the formation of persistent PFCAs. For 10:2 FTOH, the major metabolic product is perfluorodecanoic acid (PFDA). nih.govsciengine.com Minor amounts of other PFCAs, such as perfluoroundecanoic acid (PFUnA), have also been detected. nih.gov

Table 3: Mammalian Metabolic Products of 10:2 Fluorotelomer Alcohol (Analogue to this compound)

| System | Precursor Compound | Key Enzymes | Major Metabolites |

| Rainbow Trout | 10:2 FTOH | Not specified | 10:2 FTCA, 10:2 FTUCA, Perfluorodecanoic acid (PFDA) |

| Earthworm | 10:2 FTOH | Not specified | Perfluorononanoic acid (PFNA), Perfluorodecanoic acid (PFDA) |

| Rat (in vivo) | 10:2 FTOH | Cytochrome P450 | Perfluorodecanoic acid (PFDA) |

This table is compiled from data on 10:2 FTOH metabolism in various organisms. nih.govnih.govsciengine.com

Chemical Interactions and Derivatization Potential in Research Contexts

The chemical reactivity of this compound is centered around its primary alcohol functional group. This group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. These reactions allow for the derivatization of the molecule, which is useful in various research contexts, including the synthesis of novel fluorinated surfactants, polymers, and analytical standards.

Fluorinated alcohols, in general, are known to be excellent promoters for various organic reactions due to their strong hydrogen-bonding donor ability and low nucleophilicity. bohrium.comresearchgate.net This property can be exploited in synthetic chemistry.

In analytical chemistry, derivatization of the alcohol group can be employed to enhance the detectability of this compound and its metabolites in complex matrices. For example, esterification with a chromophoric or fluorophoric acid can improve its response in liquid chromatography with UV or fluorescence detection.

Table 4: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Type |

| Esterification | Carboxylic acid, Acid chloride | Fluorinated ester |

| Etherification | Alkyl halide (Williamson ether synthesis) | Fluorinated ether |

| Oxidation | Oxidizing agent (e.g., PCC, PDC) | Fluorinated aldehyde, Fluorinated carboxylic acid |

This table outlines potential chemical transformations of the alcohol functional group for research purposes.

Reaction Kinetics and Mechanisms in Solution

Detailed kinetic and mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, the reactivity of fluorinated alcohols, in general, is well-characterized and can be extrapolated to understand the behavior of this specific compound. Fluorinated alcohols are noted for their unique properties, including strong hydrogen-bonding capabilities and low nucleophilicity, which influence their reaction pathways. bohrium.comresearchgate.netdntb.gov.ua

The primary chemical transformations of this compound involve reactions of the hydroxyl group, such as esterification and etherification.

Esterification:

In the formation of esters from a carboxylic acid and this compound, the reaction is typically catalyzed by a strong acid. The general mechanism for such a Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

A proposed mechanism for the acid-catalyzed esterification of this compound is as follows:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: The lone pair of electrons on the oxygen of the hydroxyl group of this compound attacks the protonated carbonyl carbon. The electron-withdrawing nature of the perfluoroalkyl chain makes the hydroxyl oxygen less nucleophilic compared to non-fluorinated alcohols, which can result in slower reaction rates.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The rate of this reaction is influenced by the steric hindrance around the hydroxyl group and the electronic effects of the perfluoroalkyl chain. While specific kinetic data for this compound is scarce, studies on similar aliphatic monocarboxylic acids and primary alcohols suggest that the reaction rate is dependent on the structure of both the acid and the alcohol. researchgate.net

Etherification:

The synthesis of ethers from this compound can be achieved through reactions such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.

The mechanism for the Williamson ether synthesis involving this compound is as follows:

Formation of the alkoxide: A strong base is used to deprotonate the hydroxyl group of this compound, forming the corresponding perfluoroalkoxide. The increased acidity of fluorinated alcohols facilitates this step.

Nucleophilic substitution: The resulting alkoxide attacks the alkyl halide in an S\textsubscript{N}2 reaction, displacing the halide and forming the ether.

The kinetics of this reaction are characteristic of S\textsubscript{N}2 reactions and are influenced by the concentration of both the alkoxide and the alkyl halide, as well as the nature of the leaving group and the steric hindrance of the reactants.

| Reaction Type | General Reactants | Key Mechanistic Steps | Factors Influencing Kinetics |

| Esterification | Carboxylic Acid, Acid Catalyst | Protonation, Nucleophilic Attack, Proton Transfer, Elimination, Deprotonation | Steric hindrance, Electronic effects of the perfluoroalkyl group, Acid strength |

| Etherification | Alkyl Halide, Strong Base | Deprotonation to form alkoxide, S\textsubscript{N}2 attack on alkyl halide | Concentration of reactants, Nature of leaving group, Steric hindrance |

Role in Organic Synthesis as Reagents or Solvents

The distinct properties of this compound and other fluorinated alcohols allow them to serve unique roles in organic synthesis, both as reagents and as specialized solvents.

As a Reagent:

This compound can be used as a reagent to introduce the perfluoroalkyl group into other molecules. The incorporation of perfluoroalkyl chains can significantly alter the physical and chemical properties of a molecule, such as its lipophilicity, metabolic stability, and surface activity. researchgate.net For instance, the synthesis of esters and ethers from this compound results in products containing a long perfluoroalkyl tail, which are of interest in materials science and for the creation of surfactants.

The use of perfluoroalkylation reagents is a critical strategy for modifying the properties of organic compounds. chemrxiv.org While direct trifluoromethylation has been extensively studied, the introduction of longer perfluoroalkyl chains via reagents like this compound offers a pathway to more complex fluorinated molecules. youtube.comnih.gov

As a Solvent:

Fluorinated alcohols, including those with long perfluoroalkyl chains, have emerged as remarkable solvents in organic synthesis. rsc.org Their ability to act as strong hydrogen-bond donors while being weakly nucleophilic allows them to promote a variety of reactions, often without the need for a catalyst. bohrium.comresearchgate.netdntb.gov.ua These reactions include nucleophilic substitutions, C-H functionalizations, and electrophilic reactions. rsc.orgresearchgate.net

The use of fluorinated alcohols as solvents can lead to enhanced reactivity and selectivity. rsc.org For example, in C-H activation reactions, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be crucial for achieving the desired transformation. rsc.org The principles governing the solvent effects of smaller fluorinated alcohols can be extended to longer-chain analogs like this compound, particularly in systems where the "fluorous" character of the solvent is beneficial.

The formation of two-phase systems with water or other organic solvents is another interesting application of fluorinated alcohols. researchgate.net This can facilitate certain reactions and simplify product separation.

| Role in Synthesis | Description | Examples of Applications |

| Reagent | Introduction of the C\textsubscript{9}F\textsubscript{19}CH\textsubscript{2}- group into molecules. | Synthesis of fluorinated esters and ethers for materials and surfactants. |

| Solvent | Acts as a polar, non-nucleophilic, hydrogen-bond-donating medium. | Promoting C-H activation reactions, nucleophilic substitutions, and facilitating biphasic catalysis. |

Environmental Behavior and Biogeochemical Cycling of 1h,1h Perfluoroundecan 1 Ol

Environmental Occurrence and Distribution

10:2 FTOH has been detected in various environmental compartments globally, indicating its widespread distribution. Its physicochemical properties, such as volatility, play a crucial role in its environmental fate and transport.

Due to its volatility, 10:2 FTOH is subject to long-range atmospheric transport, leading to its presence in remote regions far from direct sources. mst.dk Studies have detected 10:2 FTOH in the atmosphere of various locations, from urban centers to remote alpine and arctic regions. For instance, in air samples collected during a crossing of the North Atlantic and Canadian Archipelago, concentrations of 10:2 FTOH ranged from 1.9 to 17 pg/m³. In a study at two Alpine summits, the total concentrations of fluorotelomer alcohols (FTOHs), including 10:2 FTOH, in the air ranged from not detected to 36.1 pg m⁻³.

Atmospheric oxidation of 10:2 FTOH leads to the formation of perfluorinated carboxylic acids, which can then be deposited into terrestrial and aquatic environments through wet and dry deposition. vliz.be Low levels of the oxidation products of 10:2 FTOH have been detected in rainwater, indicating that this is a removal pathway from the atmosphere. mst.dk

Table 1: Atmospheric Concentrations of 1H,1H-Perfluoroundecan-1-ol (10:2 FTOH) in Various Locations

| Location | Concentration Range (pg/m³) | Reference |

|---|---|---|

| North Atlantic and Canadian Archipelago | 1.9 - 17 | mst.dk |

| Alpine Summits (Sonnblick) | Not detected - 36.1 (as total FTOHs) | mst.dk |

While 10:2 FTOH is a known precursor to PFCAs found in aquatic systems, data on the concentrations of 10:2 FTOH itself in surface water, groundwater, and marine environments are limited. Its degradation products, such as perfluorodecanoic acid (PFDA) and perfluoroundecanoic acid (PFUnDA), are more commonly reported. vliz.be

Studies have detected 10:2 FTOH in the effluents of wastewater treatment plants (WWTPs), indicating a pathway for its entry into aquatic environments. oup.com For example, polyethylene (B3416737) passive samplers deployed in WWTP effluents accumulated approximately 30 ng/g of 10:2 FTOH. oup.com The presence of long-chain PFCAs in groundwater near industrial sites has been suggested to be a result of the degradation of precursors like 10:2 FTOH. mdpi.com Although direct measurements are scarce, the detection of its degradation products in rainwater suggests that atmospheric deposition is a source of these compounds to surface waters. vliz.be

This compound has been detected in soils and sediments, with concentrations varying depending on the proximity to sources such as industrial facilities and areas where biosolids have been applied. In soils from fields that had received applications of sewage sludge, concentrations of 10:2 FTOH have been found to be as high as 820 ng/g of dry soil. researchgate.net At a PFAS manufacturing facility, 10:2 FTOH was detected in soil at concentrations up to 36.15 ng/g. nih.gov

In marine environments, 10:2 FTOH has also been identified in sediments. A study of six marine sediment samples from Liaodong Bay, China, reported total FTOH concentrations ranging from 0.19 to 0.52 ng/g dry weight, with 10:2 FTOH being a detected component. researchgate.netnih.gov

Table 2: Concentrations of this compound (10:2 FTOH) in Soil and Sediment

| Matrix | Location | Concentration Range (ng/g dry weight) | Reference |

|---|---|---|---|

| Sludge-applied soil | Not specified | Up to 820 | researchgate.net |

| Soil near PFAS manufacturing facility | New Jersey, USA | <36.15 | nih.gov |

| Marine Sediment | Liaodong Bay, China | 0.19 - 0.52 (as total FTOHs) | researchgate.netnih.gov |

This compound can be taken up by organisms from their environment and has been shown to bioaccumulate and biotransform in both terrestrial and aquatic species.

In a study on earthworms (Eisenia fetida) exposed to soil contaminated with 10:2 FTOH, the compound was bioaccumulated, and its primary metabolite was identified as perfluorodecanoic acid (PFDA). After a 30-day exposure, the concentration of 10:2 FTOH in the earthworms was 147.6 ng/g. The biological half-life of 10:2 FTOH in earthworms was determined to be 16.5 days.

Dietary exposure studies in rainbow trout (Oncorhynchus mykiss) have also demonstrated the uptake and transformation of 10:2 FTOH. The major metabolites detected were 10:2 fluorotelomer saturated acid (10:2 FTCA) and 10:2 fluorotelomer unsaturated acid (10:2 FTUCA). Small amounts of PFDA were also found. The degradation products of 10:2 FTOH have been detected in aquatic mammals, including bottlenose dolphins and arctic ringed seals, at concentrations up to 9.6 ng/g. vliz.benih.govacs.org

Table 3: Bioaccumulation and Biotransformation of this compound (10:2 FTOH) in Biota

| Organism | Exposure Route | Key Findings | Reference |

|---|---|---|---|

| Earthworm (Eisenia fetida) | Soil | Bioaccumulated to 147.6 ng/g after 30 days. Half-life of 16.5 days. Major metabolite: PFDA. | |

| Rainbow Trout (Oncorhynchus mykiss) | Dietary | Metabolized to 10:2 FTCA and 10:2 FTUCA. Small amounts of PFDA also detected. | researchgate.net |

| Aquatic Mammals (Dolphins, Seals) | Environmental | Degradation products detected at concentrations up to 9.6 ng/g. | vliz.benih.govacs.org |

Environmental Persistence and Half-Life Determination

The persistence of this compound in the environment is a key factor in its potential for long-range transport and bioaccumulation. Its degradation can occur through both biotic and abiotic pathways.

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of 10:2 FTOH in the environment. 10:2 FTOH can be released into the environment through the abiotic hydrolysis of fluorotelomer-based polymers. The half-life of these parent polymers is estimated to be on the order of 55 to 89 years under neutral pH conditions. pops.intresearchgate.netresearchgate.net Under alkaline conditions (pH ~12), the degradation of these polymers is significantly faster, with a half-life of approximately 0.7 years. pops.intresearchgate.net

Evaluation of Biotic Degradation and Microbial Biotransformation

The biotic degradation of this compound is a key transformation pathway in the environment, primarily mediated by microbial activity in soil and sediment. Studies have demonstrated that this compound can be biotransformed into various PFCAs.

In soil systems, this compound undergoes biodegradation to form perfluorooctanoate (PFOA), perfluorononanate (PFNA), and perfluorodecanoate (PFDA), with PFDA being the predominant metabolite. nih.gov The presence of organisms such as earthworms (Eisenia fetida) and plants like wheat (Triticum aestivum L.) has been shown to stimulate the microbial degradation of this compound in soil. nih.gov This suggests that the interactions within soil ecosystems can enhance the transformation of this FTOH.

The general mechanism for the aerobic biodegradation of FTOHs, which is applicable to this compound, involves the oxidation of the alcohol to a transient telomer aldehyde. This is followed by further oxidation to a telomer carboxylic acid, which can then undergo a β-oxidation process, ultimately leading to the formation of stable PFCAs. nih.gov

Table 1: Biotransformation Products of this compound in Soil

| Parent Compound | Biotransformation Products | Predominant Metabolite |

|---|---|---|

| This compound | Perfluorooctanoate (PFOA) | Perfluorodecanoate (PFDA) |

| Perfluorononanate (PFNA) | ||

| Perfluorodecanoate (PFDA) |

Long-Range Environmental Transport Modeling and Monitoring

The potential for long-range environmental transport is a key characteristic of many persistent organic pollutants. This compound, being a volatile compound, can be transported over long distances in the atmosphere.

Monitoring studies have detected this compound in remote locations, providing evidence of its long-range transport. For instance, it has been measured at Alpine summits, with concentrations ranging from 1.9 to 17 pg/m³. canada.capublish.csiro.au The atmospheric lifetime of FTOHs is estimated to be greater than 20 days, which is sufficient for them to be transported over long distances. researchgate.net Some estimates suggest an atmospheric residence time of around 70 days for 10:2 FTOH. researchgate.net

Global chemistry transport models are used to simulate the atmospheric transport and fate of these compounds. Modeling studies have indicated that the atmospheric degradation of FTOHs is a significant source of PFCAs in the environment. rsc.org One modeling study estimated that the degradation of 8:2 FTOH contributes approximately 15% to the total global source flux of PFOA in the atmosphere. mdpi.com While specific modeling for this compound is part of a broader class of FTOHs, these findings underscore the importance of atmospheric transport and transformation in the global distribution of the resulting PFCAs. pops.intrsc.org

Table 3: Atmospheric Monitoring and Transport Potential of this compound

| Parameter | Finding |

|---|---|

| Concentration in Remote Air | 1.9–17 pg/m³ (Alpine summits) canada.capublish.csiro.au |

| Estimated Atmospheric Lifetime | >20 days researchgate.net |

| Estimated Atmospheric Residence Time | ~70 days researchgate.net |

| Transport Modeling Indication | Atmospheric degradation of FTOHs contributes to global PFCA levels. rsc.org |

Biological Interactions and Toxicological Mechanisms of Perfluorinated Alcohols

Cellular and Subcellular Interactions

The cellular and subcellular interactions of 1H,1H-Perfluoroundecan-1-ol are critical to understanding its toxicological profile. These interactions primarily involve its effects on cell membranes and vital cellular processes.

Membrane Perturbation and Effects on Lipid Bilayer Properties

The amphiphilic nature of this compound, with its hydrophobic fluorinated tail and hydrophilic alcohol head, facilitates its interaction with cellular membranes. Like other long-chain alcohols, it can intercalate into the lipid bilayer, leading to alterations in membrane structure and function. This intercalation can increase the mobility of lipids and decrease their interactions, thereby affecting the compactness of the membrane's surface layer.

Modulation of Membrane Protein Function

Cell membrane proteins, which include receptors, channels, and enzymes, are crucial for a multitude of cellular functions such as signal transduction and transport. The function of these proteins is intimately linked to the properties of the surrounding lipid bilayer. By perturbing the lipid environment, this compound can indirectly modulate the function of membrane proteins.

Changes in bilayer thickness, fluidity, and lipid packing can alter the conformational state of transmembrane proteins, affecting their activity. For instance, the function of certain ion channels is sensitive to the mechanical properties of the lipid bilayer. While direct studies on the interaction of this compound with specific membrane proteins are scarce, its ability to alter the lipid matrix suggests a potential for broad, indirect effects on protein function.

Interference with Cellular Respiration and Electron Transport Systems

Mitochondria, the powerhouses of the cell, are responsible for cellular respiration and energy production through the electron transport chain. The inner mitochondrial membrane, which houses the components of the electron transport system, is a critical site of action for many toxicants. Some perfluorinated compounds have been shown to affect mitochondrial function.

Toxicogenomic and metabolomic studies provide indirect evidence for the potential of 10:2 FTOH to interfere with cellular energy metabolism. For example, exposure of rat liver cells to 10:2 FTOH has been predicted to increase fatty acid oxidation and subsequently elevate glutathione (B108866) metabolism, a response often associated with managing oxidative stress. mdpi.com An increase in oxidative stress can, in turn, impair mitochondrial function and the efficiency of the electron transport chain. However, direct evidence specifically linking this compound to the disruption of cellular respiration and the electron transport system is currently lacking and requires further investigation.

Endocrine Disruption and Hormonal Imbalance Mechanisms

A significant area of concern regarding this compound is its potential to act as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.

Estrogenic Activity of Fluorotelomer Alcohols

Several fluorotelomer alcohols have demonstrated estrogen-like properties. acs.org While much of the research has focused on shorter-chain FTOHs like 6:2 and 8:2 FTOH, there is evidence to suggest that long-chain FTOHs may also possess endocrine-disrupting capabilities. In silico studies have predicted that 10:2 FTOH has a high probability of binding to the thyroid hormone receptor beta (TRβ), which plays a crucial role in regulating metabolism and development. mdpi.com This suggests a potential mechanism for thyroid hormone disruption.

Impact on Reproductive Function

The endocrine-disrupting effects of this compound can translate to adverse impacts on reproductive health. Studies in animal models have shown that exposure to 8:2 and 10:2 FTOH can lead to developmental and reproductive toxicity in mice. scispace.com These effects can manifest as alterations in reproductive hormone levels, impaired fertility, and adverse outcomes in offspring.

For instance, exposure to 8:2 FTOH in zebrafish has been shown to disrupt sex hormone biosynthesis and impair reproduction, ultimately leading to decreased hatching rates in their offspring. nih.gov While specific studies on the reproductive toxicity of this compound are limited, the findings for closely related long-chain FTOHs suggest a potential for similar adverse reproductive outcomes.

Immunomodulatory Effects and Mechanisms of Immunotoxicity

Perfluorinated alcohols, as part of the broader group of per- and polyfluoroalkyl substances (PFAS), are recognized for their potential to modulate the immune system. While research on this compound is limited, studies on structurally similar fluorotelomer alcohols (FTOHs), such as 8:2 FTOH, provide significant insights into the mechanisms of immunotoxicity.

Exposure to 8:2 FTOH has been demonstrated to induce immunotoxic effects in animal models. In male C57BL/6 mice, administration of 8:2 FTOH resulted in notable changes in the liver, including immune cell infiltration, though no histological changes were observed in the spleen or thymus nih.gov. However, functional immune parameters were affected; the study found reduced serum concentrations of interleukin-1β (IL-1β) and decreased mRNA levels of key cytokines like IL-1β, Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in both the thymus and spleen nih.gov.

In vitro studies further elucidate the direct effects on immune cells. Research on murine macrophage cell lines (RAW 264.7) showed that 8:2 FTOH exposure reduces cell viability, inhibits proliferation, and causes cell cycle arrest nih.gov. The compound also downregulated the expression of pro-inflammatory genes and the secretion of IL-6 and TNF-α in these macrophages nih.gov. Furthermore, 8:2 FTOH has been shown to inhibit the proliferation of splenocytes, key cells in the adaptive immune response, and reduce their secretion of Interferon-gamma (IFN-γ) nih.gov. These findings suggest that FTOHs can directly suppress both innate and adaptive immune cell functions.

The proposed mechanisms for these immunotoxic effects involve the generation of reactive carbonyl species (RCS), as the effects in macrophages were mitigated by an RCS scavenger nih.gov. This indicates that oxidative stress pathways may play a role in the immunotoxicity of FTOHs.

Table 1: Immunomodulatory Effects of 8:2 Fluorotelomer Alcohol (8:2 FTOH) in Murine Models

| Parameter | Organ/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Cytokine mRNA Expression (IL-1β, IL-6, TNF-α) | Thymus, Spleen | Downregulation | nih.gov |

| Serum Cytokine Level (IL-1β) | Serum | Reduction | nih.gov |

| Splenocyte Proliferation | Primary Splenocytes | Inhibition | nih.gov |

| IFN-γ Secretion | Stimulated Splenocytes | Inhibition | nih.gov |

| Cell Viability & Proliferation | RAW 264.7 Macrophages | Inhibition & Cell Cycle Arrest | nih.gov |

| Pro-inflammatory Gene Expression (Il1b, Il6, Tnfa) | RAW 264.7 Macrophages | Downregulation | nih.gov |

Ecotoxicological Impacts

Studies on various PFAS have documented multiple toxic impacts on aquatic life:

Bioaccumulation : PFAS are known to bioaccumulate in aquatic organisms. Aquatic insects, a foundational part of many freshwater food webs, have been found to contain prevalent and high concentrations of these substances nih.gov. This accumulation can be transferred up the food chain to fish, birds, and mammals.

Oxidative Stress and Neurotoxicity : In invertebrates like the freshwater snail Lanistes carinatus, exposure to PFOS led to significant oxidative damage, indicated by increased lipid peroxidation mdpi.com. The same study also demonstrated neurotoxic effects through the inhibition of acetylcholinesterase (AchE) activity, an essential enzyme for nerve function mdpi.com.

Reproductive and Developmental Effects : Exposure to certain PFAS can cause reproductive and developmental toxicity in aquatic species nih.gov. This includes reduced survival of offspring and impaired growth.

Metabolic Disruption : PFAS can interfere with critical metabolic pathways in aquatic organisms, leading to abnormalities in carbohydrate and lipid metabolism, as well as hormonal dysregulation nih.gov.

Table 2: Ecotoxicological Effects of PFAS on Select Aquatic Invertebrates

| Organism | PFAS Compound | Endpoint | Observed Effect | Reference |

|---|---|---|---|---|

| Freshwater Snail (Lanistes carinatus) | PFOS | Oxidative Stress | Increased Lipid Peroxidation (LPO) | mdpi.com |

| Freshwater Snail (Lanistes carinatus) | PFOS | Neurotoxicity | Decreased Acetylcholinesterase (AchE) Activity | mdpi.com |

| Water Flea (Daphnia magna) | PFOS | Reproduction | Inhibition of offspring production | nih.gov |

| Zebra Mussel (Dreissena polymorpha) | PFOS | Genotoxicity | High genotoxicity, increasing with exposure | nih.gov |

The impact of this compound on terrestrial ecosystems is primarily linked to its role as a volatile precursor that degrades into persistent PFCAs wikipedia.orgacs.orgresearchgate.net. FTOHs can be released into the atmosphere and undergo long-range transport before being deposited onto soil and vegetation acs.org.

Once in the soil, FTOHs can be biodegraded by soil microbes into PFCAs, which are highly persistent and mobile in soil and water. This leads to the contamination of soil environments. A significant route of contamination for terrestrial ecosystems is the application of pesticides that contain PFAS either as active ingredients or as "inert" components like surfactants pfasfree.org.uktheguardian.comnih.gov. This can lead to direct contamination of agricultural soils and subsequent uptake by crops theguardian.com.

The uptake and bioaccumulation of PFAS in plants are chain-length dependent. Shorter-chain PFCAs tend to be more readily taken up by plants from the soil and translocated to different tissues. The accumulation of these chemicals in plants can inhibit growth and affect metabolic processes. Furthermore, contamination of flora provides a direct entry point for PFAS into terrestrial food webs, impacting herbivores and subsequent trophic levels.

The neurotoxic potential of PFAS extends to behavioral effects in various organisms, which can have significant ecological consequences. While specific research on the impact of this compound on insect chemorecognition is not available, studies on other PFAS demonstrate clear neurobehavioral impacts on both invertebrates and vertebrates.

The underlying mechanisms for these behavioral changes are rooted in neurotoxicity. PFAS can cross the blood-brain barrier and accumulate in the brain nih.gov. Mechanistic studies suggest they can disrupt neuronal function by affecting calcium homeostasis, altering neurotransmitter levels, and changing the expression of genes related to synaptic growth and function nih.govdigitellinc.comnih.gov.

Examples of behavioral effects observed in ecotoxicological studies include:

Aberrant Foraging in Insects : In larvae of the fruit fly Drosophila melanogaster, exposure to PFOA resulted in aberrant foraging behavior and developmental delays nih.gov. Such changes can impact survival and fitness.

Altered Locomotor Activity in Fish : Larval zebrafish exposed to a range of different PFAS compounds exhibited altered locomotor behavior, including both hyperactivity and hypoactivity, depending on the specific chemical and concentration acs.org. These changes in activity can affect predator avoidance, feeding, and mating success.

These findings indicate that PFAS, including FTOHs and their degradation products, can act as behavioral toxicants in the environment. Disruption of normal behaviors, even at subtle levels, can impair an organism's ability to survive, reproduce, and interact with its environment, potentially leading to population-level effects.

Analytical Methodologies for 1h,1h Perfluoroundecan 1 Ol in Complex Matrices

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate 1H,1H-Perfluoroundecan-1-ol from interfering matrix components and to concentrate it for sensitive detection. The choice of technique depends on the sample matrix, the required detection limits, and the subsequent analytical instrumentation.

Solid-Phase Extraction (SPE) from Aqueous Samples

Solid-phase extraction (SPE) is a widely used and efficient technique for the pre-concentration and cleanup of analytes from liquid samples. sigmaaldrich.comlabrulez.com For fluorotelomer alcohols in aqueous matrices, SPE offers a robust alternative to traditional liquid-liquid extraction, reducing solvent consumption and improving sample throughput. sigmaaldrich.com

The process involves passing the aqueous sample through a cartridge packed with a solid adsorbent. The analyte of interest is retained on the sorbent while other matrix components pass through. After a washing step to remove residual interferences, the target analyte is eluted with a small volume of an appropriate organic solvent. For the analysis of various per- and polyfluoroalkyl substances (PFAS), including FTOHs, sorbents such as Weak Anion Exchange (WAX) and C18 are commonly employed. researchgate.netnih.gov In some applications, air samples are collected using an SPE cartridge, and the trapped FTOHs are subsequently eluted with a solvent like acetone. epa.gov

Recent advancements include the development of micro-SPE methods that significantly reduce sample preparation time and the volume of sample required. nih.gov Additionally, novel materials like fluoro-functionalized paper have been explored for SPE, leveraging fluorous affinity for the selective enrichment of fluorinated compounds like this compound. nih.gov

| Sorbent Type | Sample Matrix | Elution Solvent | Reported Recovery (%) | Reference |

|---|---|---|---|---|

| WAX and Silica Cartridges | Sediment | Not Specified | 67 ± 6.0 | pku.edu.cn |

| C18 and Aminopropyl Silica (50:50) | Surface Water | Not Specified | 86 - 111 | nih.gov |

| SPE Cartridge (unspecified) | Ambient Air | Acetone | 93 - 110 | epa.gov |

Liquid-Liquid Extraction from Environmental and Biological Matrices

Liquid-liquid extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.org The efficiency of the extraction is governed by the partition coefficient of the analyte between the two phases. longdom.org LLE is frequently applied to a variety of environmental and biological matrices for the analysis of FTOHs.

For aqueous samples, solvents such as methyl tert-butyl ether (MTBE) and acetonitrile (B52724) have been successfully used, yielding high recoveries. nih.gov In the analysis of solid matrices like textiles, ethyl acetate (B1210297) has been employed to extract FTOHs before pre-concentration and instrumental analysis. shimadzu.com While effective, traditional LLE methods can be time-intensive and require significant volumes of organic solvents, which has led to the development of alternative techniques like matrix solid phase dispersion (MSPD) for solid samples. pjoes.comnih.gov

| Extraction Solvent | Sample Matrix | Reported Recovery (%) | Reference |

|---|---|---|---|

| Acetonitrile | Environmental Water | 70 - 120 | nih.gov |

| Methyl tert-butyl ether (MTBE) | Environmental Water | 70 - 120 | nih.gov |

| Ethyl Acetate | Textiles | Not Specified | shimadzu.com |

Advanced Derivatization Strategies for Enhanced Detection and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For fluorotelomer alcohols, which lack easily ionizable functional groups, derivatization can dramatically enhance sensitivity, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.net

A highly effective strategy for FTOHs, including this compound, is derivatization with dansyl chloride (DNS-Cl). pku.edu.cn This reaction, often catalyzed by 4-(dimethylamino)-pyridine (DMAP) in an acetonitrile solvent, attaches a dansyl group to the alcohol, creating a derivative that is more readily ionized. pku.edu.cnutoronto.ca This leads to a significant enhancement in signal intensity during LC-MS/MS analysis. Studies have shown that this method can lower instrument detection limits (IDLs) by a factor of 7.5 to 241 compared to the analysis of underivatized FTOHs. pku.edu.cnutoronto.ca This approach allows for the highly sensitive determination of FTOHs in complex environmental matrices like sediment. pku.edu.cn

| Analytical Method | IDL (µg/L) | Reference |

|---|---|---|

| UPLC-CID-MS/MS (Without Derivatization) | 3 | pku.edu.cn |

| UPLC-MS/MS (With Dansyl Chloride Derivatization) | 0.0093 | pku.edu.cnutoronto.ca |

| GC/MS | 0.8 - 5 | pku.edu.cn |

Chromatographic Separation Methods

Following extraction and preparation, chromatographic methods are employed to separate this compound from other compounds in the sample extract prior to its detection and quantification.

Gas Chromatography (GC) for Volatile Fluorotelomer Alcohols

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like FTOHs. nih.gov In this method, the sample extract is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. nih.govresearchgate.net Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column walls.

For FTOH analysis, columns such as the Agilent J&W DB-FFAP or Rtx-200 are often used. nih.govrestek.com Detection is typically performed using mass spectrometry (MS), often in a tandem configuration (MS/MS) for enhanced selectivity and sensitivity. shimadzu.comnih.gov Both electron ionization (EI) and chemical ionization (CI) have been used, though EI with MS/MS is a robust alternative to the traditionally more sensitive but higher-maintenance CI systems. shimadzu.com Thermal desorption (TD) can be coupled with GC-MS/MS for the analysis of trace levels of FTOHs in air samples. bohrium.com

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | Agilent J&W DB-FFAP (30 m x 0.25 mm ID, 0.25 µm df) | nih.gov |

| Carrier Gas | Helium at 1.2 mL/min | nih.gov |

| Oven Program | 40°C for 2 min, ramp 15°C/min to 130°C, ramp 25°C/min to 240°C, hold for 6 min | nih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

Liquid Chromatography (LC) for Broader PFAS Analysis

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant analytical technique for a broad range of PFAS, including FTOHs. lcms.czshimadzu.com It is especially well-suited for non-volatile or thermally labile compounds but is also highly effective for FTOHs, especially after derivatization. pku.edu.cn

The separation is typically performed using a reversed-phase column, such as a C18 column. lcms.cz The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives to improve ionization. Detection by MS/MS operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. For FTOHs, negative ion electrospray ionization (ESI) is commonly used, which enables the formation of deprotonated molecules [M-H]⁻ for detection. nih.gov The sensitivity of LC-MS/MS for FTOHs can be relatively low for underivatized even-chain-length compounds, but as noted previously, derivatization with agents like dansyl chloride dramatically improves detection limits. pku.edu.cn

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | C18 Column | lcms.cz |

| Mobile Phase | Gradient of Acetonitrile and Water | lcms.cz |

| Detector | Tandem Mass Spectrometer (e.g., LCMS-8050) | lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | shimadzu.com |

| LOQ (10:2 FTOH) | 3.7 ng/mL | shimadzu.com |

Spectrometric Detection and Quantification

Spectrometric methods are pivotal for the selective and sensitive analysis of this compound. These techniques provide the necessary tools to identify and measure the compound in intricate matrices such as water, soil, and biological tissues.

Mass spectrometry, particularly when coupled with chromatographic separation, is a cornerstone for the analysis of fluorinated compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive technique for the analysis of per- and polyfluoroalkyl substances (PFAS). nih.gov LC-MS/MS offers excellent selectivity and sensitivity for detecting analytes in complex matrices. nih.gov While specific methods for this compound are not extensively detailed in the provided results, the general applicability of LC-MS/MS for similar fluorinated compounds is well-established. restek.comdiva-portal.orgmdpi.com The technique involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by tandem mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-MS is a powerful tool for identifying volatile metabolites and requires derivatization for nonpolar compounds. researchgate.net It has been successfully used for the detection of other fluorinated compounds. diva-portal.org GC-MS/MS, a tandem version, offers enhanced selectivity and is suitable for analyzing volatile PFAS that are challenging to ionize with LC-MS techniques. shimadzu.com The development of a GC-MS/MS method for fluorinated silanes demonstrates its potential for related compounds. diva-portal.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight Mass Spectrometry (TOF-MS) provide high mass accuracy, which aids in the identification of unknown compounds by allowing for molecular formula calculation. dioxin20xx.org HRMS can detect a wide range of compounds with high sensitivity, making it a valuable tool for both known and unknown substance analysis. dioxin20xx.org For instance, Orbitrap MS coupled with a microplasma ionization source has been used for the molecular screening of various PFAS compounds. researchgate.net

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separation by liquid chromatography, followed by tandem mass spectrometry. nih.gov | High sensitivity and selectivity, suitable for a wide range of PFAS. nih.govrestek.com | Potential for matrix effects, may not be suitable for all volatile PFAS. shimadzu.com |

| GC-MS/MS | Separation by gas chromatography, followed by tandem mass spectrometry. shimadzu.com | Suitable for volatile and semi-volatile compounds, complementary to LC-MS. shimadzu.com | May require derivatization for non-volatile compounds. researchgate.net |

| High-Resolution MS (e.g., TOF-MS, Orbitrap) | Provides high mass accuracy for confident identification and formula determination. dioxin20xx.orgresearchgate.net | Enables detection of known and unknown compounds, high sensitivity. dioxin20xx.org | Higher instrument cost compared to standard MS. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of fluorinated organic compounds.

¹⁹F-NMR: Fluorine-19 NMR is particularly powerful for analyzing fluorine-containing compounds due to its high sensitivity, wide chemical shift range, and the simplicity of spectra that often exhibit first-order coupling. huji.ac.ilazom.comthermofisher.com This technique allows for the resolution of individual fluorine-containing functional groups and provides detailed structural information through ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants. azom.comjeol.com The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of peak overlapping. thermofisher.com

¹H-NMR: Proton NMR is a fundamental technique for determining the structure of organic compounds by providing information about the number and electronic environment of protons. jchps.comslideshare.net In the context of this compound, ¹H-NMR can be used to identify the protons in the non-fluorinated portion of the molecule. Quantitative ¹H-NMR (qNMR) is a robust method for determining the concentration of analytes and has been shown to be a valuable tool in various applications, including the analysis of fatty acid methyl ester mixtures and microplastics. researchgate.netscispace.comnih.gov

The combination of ¹⁹F and ¹H NMR provides complementary data that is crucial for the complete structural characterization of fluorinated molecules. rsc.orgstanford.edu

Table 2: Key Parameters in NMR Spectroscopy for this compound Analysis

| Parameter | ¹⁹F NMR | ¹H NMR |

| Sensitivity | High (100% natural abundance) biophysics.org | High |

| Chemical Shift Range | Wide (over 500 ppm) thermofisher.comjeol.com | Narrower (typically 0-12 ppm) |

| Coupling | ¹⁹F-¹⁹F and ¹H-¹⁹F couplings provide structural insights. azom.com | ¹H-¹H coupling provides information on adjacent protons. |

| Quantitative Analysis | Can be used for quantification due to good signal separation. rsc.org | qNMR is a well-established quantitative method. researchgate.netscispace.com |

While direct references to other specific spectroscopic and biophysical techniques for studying the interactions of this compound are limited in the provided search results, the principles of these methods can be inferred. Techniques such as fluorescence spectroscopy, circular dichroism, and surface plasmon resonance are commonly used to investigate the binding and interaction of small molecules with biological macromolecules like proteins and DNA. These methods could provide valuable insights into the mechanisms of toxicity and bioaccumulation of fluorinated compounds by characterizing their interactions with biological targets.

Quality Assurance, Quality Control, and Method Validation in Trace Analysis

Ensuring the reliability and accuracy of analytical data is paramount in trace analysis of environmental contaminants. A robust quality assurance (QA) and quality control (QC) program is essential.

Quality Assurance (QA): This involves a planned system of review procedures, often conducted by personnel not directly involved in the sample analysis, to ensure that the entire analytical process meets predefined standards. iges.or.jp

Quality Control (QC): QC consists of routine technical activities performed by the laboratory staff to maintain the quality of the inventory as it is being compiled. iges.or.jp This includes the use of blanks, duplicates, spiked samples, and reference materials to monitor the performance of the analytical method. epa.gov

Method Validation: Before a new analytical method is implemented, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For example, a validated LC-MS/MS method for PFOS and PFOA in fish showed good linearity, with detection limits of 0.04 ng/g for both analytes. nih.gov Similarly, a validated LC-MS/MS method for 30 legacy and emerging PFAS in human plasma reported lower limits of quantitation ranging from 0.009 to 0.245 µg/L. researchgate.net

Development of Bioanalytical Methods and Use of Bioindicators for Environmental Monitoring

Bioanalytical methods and the use of bioindicators are crucial for assessing the environmental impact and bioavailability of contaminants like this compound.

Bioanalytical Methods: These methods are designed to measure the concentration of substances in biological matrices such as blood, urine, and tissue. The development of these methods is critical for human biomonitoring and understanding exposure pathways.

Bioindicators: These are organisms that can provide information on the quality of the environment by accumulating pollutants. pjoes.comeolss.net For persistent compounds like PFAS, bioindicators can serve as sentinels for environmental contamination. researchgate.net The selection of appropriate bioindicators is based on criteria such as their sedentary nature, abundance, and ability to accumulate the target pollutants. pjoes.com The use of ¹H NMR has also been applied in conjunction with bioindicators for ecological forensic expertise, demonstrating the integration of analytical techniques in environmental monitoring. researchgate.net

Computational Chemistry and Molecular Modeling of Perfluorinated Alcohols

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. nih.gov For 1H,1H-Perfluoroundecan-1-ol, MD is particularly useful for understanding its behavior in complex biological and environmental systems.

The amphiphilic nature of this compound—with its hydrophobic/oleophobic perfluorinated tail and hydrophilic alcohol head—governs its interactions with biological structures.

Protein Binding: MD simulations have been used to study the binding of perfluorinated compounds to proteins such as serum albumin and liver fatty acid binding protein (L-FABP). pfascentral.orgacs.org These simulations show that the long, hydrophobic fluorinated tail is a key driver for binding within hydrophobic pockets of these proteins, primarily through van der Waals and hydrophobic interactions. nih.govresearchgate.net The binding affinity of PFAS to these proteins generally increases with the length of the perfluorinated chain, suggesting that this compound would bind strongly. pfascentral.orgresearchgate.net

Membrane Interactions: Simulations can model how FTOHs interact with and permeate lipid bilayers, which are the primary components of cell membranes. These studies investigate the molecule's orientation, insertion depth, and potential to disrupt membrane structure. The long perfluorinated tail of this compound would likely anchor within the hydrophobic core of the membrane, with the hydroxyl group positioned near the polar head groups of the lipids.

MD simulations are employed to understand how FTOHs behave in different environmental media and how they move between them.

Solvation: Simulations can model the solvation shell of this compound in water, revealing how water molecules arrange around its hydrophobic tail and hydrophilic head. This is crucial for understanding its solubility and partitioning behavior.

Interfacial Behavior: FTOHs are surface-active and tend to accumulate at interfaces, such as the air-water interface. MD simulations can model this behavior, showing that the hydrophobic tails orient away from the water phase. This has significant implications for environmental transport, as accumulation at the surface of water bodies can enhance volatilization into the atmosphere. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Environmental Fate and Toxicology

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ecetoc.orgecetoc.org These models are essential for predicting the environmental fate and potential toxicity of compounds like this compound, for which extensive experimental data may be lacking. nih.gov

The development of a robust QSAR/QSPR model involves several steps:

Data Collection: Gathering experimental data for a set of structurally similar chemicals (e.g., various FTOHs and other PFAS).

Descriptor Calculation: Calculating a large number of numerical parameters (molecular descriptors) that represent the constitutional, topological, and quantum-chemical features of the molecules.

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation linking a selection of descriptors to the property of interest. acs.org

Validation: Rigorously testing the model's predictive power using internal and external validation sets. ecetoc.org

For this compound, key properties predicted by QSPR models include the organic carbon-normalized sorption coefficient (Koc), which affects its mobility in soil and sediment, and the octanol-water partition coefficient (Kow), which relates to its bioaccumulation potential. aaqr.orgmdpi.com Important molecular descriptors for PFAS often include molecular weight, molecular volume, polarity-related parameters (like dipole moment), and electronic properties such as the lowest unoccupied molecular orbital energy (ELUMO). nih.govmdpi.com The long perfluorinated chain of this compound means that descriptors related to size and hydrophobicity are particularly influential in these models. purdue.edu

| Descriptor | Definition | Relevance to this compound |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Correlates with hydrophobicity and size; high for this molecule. mdpi.com |

| log Kow (Octanol-Water Partition Coefficient) | Ratio of a chemical's concentration in octanol (B41247) vs. water. | Indicates potential for bioaccumulation; predicted to be high. aaqr.org |

| Dipole Moment (μ) | A measure of the polarity of the molecule. | Influences interactions with polar media like water. mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Energy of the lowest energy state for an added electron. | Relates to the molecule's ability to act as an electron acceptor. mdpi.com |

Theoretical Approaches to Degradation Pathways and Metabolite Prediction

Computational methods are increasingly vital for predicting the metabolic fate of xenobiotics, including perfluorinated alcohols like this compound. nih.govresearchgate.net These theoretical approaches allow for the investigation of potential degradation pathways and the identification of likely metabolites, complementing and guiding experimental studies. nih.gov The primary goals of these computational tools are to predict the sites of metabolism (SOMs) on a molecule and to elucidate the chemical structures of the resulting metabolites. nih.gov

A variety of computational techniques, broadly classified as ligand-based or structure-based, are employed for this purpose. nih.gov

Ligand-based methods derive structure-activity relationships (SARs) from the chemical structures of known metabolized compounds to predict the fate of new or untested molecules. nih.gov

Structure-based methods focus on the metabolizing enzyme, such as cytochrome P450 (CYP), modeling its interaction with the substrate molecule to predict the reaction mechanism and outcome. nih.gov

Machine learning algorithms, such as random forests and support vector machines, have been successfully applied to predict the half-lives and metabolic pathways of per- and polyfluoroalkyl substances (PFAS). nih.gov These models are trained on existing experimental data and use molecular descriptors to predict the behavior of other compounds. nih.gov For instance, pharmacokinetic modeling can simulate the fate of a chemical within an organism, estimating its distribution, persistence, and potential for transformation. epa.gov

Experimental studies on the biodegradation of analogous compounds, such as the 8:2 fluorotelomer alcohol (8:2 FTOH), provide a basis for what theoretical models aim to predict. The aerobic biodegradation of 8:2 FTOH is shown to proceed via oxidation of the alcohol to an aldehyde and then to a carboxylic acid. utoronto.ca This intermediate can then undergo further transformation, such as β-oxidation, ultimately leading to the formation of persistent perfluorinated carboxylic acids (PFCAs). utoronto.ca Computational models can simulate these reaction pathways, calculating reaction energies and identifying the most likely transformation products.

Table 1: Computational Methods in Metabolite Prediction

| Method Type | Approach | Application to Perfluorinated Alcohols | Key Outputs |

|---|---|---|---|

| Expert Systems | Utilizes a curated knowledge base of known biotransformations to predict metabolites. | Predicts likely metabolites of this compound based on established rules for alcohol oxidation and fluoroalkyl chain metabolism. | A list of potential metabolite structures. |

| Quantum Mechanics (QM) | Calculates electronic structure and reaction energies to determine the most reactive sites on a molecule. | Identifies the most susceptible sites for enzymatic attack, such as the hydroxyl group, and models the reaction mechanism. | Sites of Metabolism (SOMs), reaction energy barriers, transition state geometries. |

| Molecular Docking | Simulates the binding of a substrate molecule into the active site of a metabolizing enzyme (e.g., CYP450). | Predicts the binding orientation of this compound in an enzyme, indicating which part of the molecule is presented for reaction. | Binding affinity, preferred binding pose, proximity of atoms to the catalytic center. |

| Machine Learning (ML) | Employs algorithms trained on large datasets of known metabolic reactions to predict outcomes for new compounds. | Predicts the likelihood of metabolism and potential half-life based on the structural features of the perfluorinated alcohol. | Classification of metabolic stability, prediction of half-life, probability of specific biotransformations. |

Application in Computer-Aided Materials Design and Synthesis Planning

Computational chemistry is a powerful tool in the rational design of novel materials and in streamlining their synthesis. navy.millongdom.org Recent advances in computing power and theoretical algorithms enable the identification and property prediction of new molecules and materials even before they are synthesized. navy.mil

Computer-Aided Materials Design (CAMD) In the context of perfluorinated alcohols, CAMD can be used to design advanced materials with tailored properties. For example, molecular dynamics (MD) simulations are used to design and screen sorbent materials for the remediation of PFAS from water. acs.org These simulations provide molecular-level insights into the interactions between PFAS molecules and various substrates. acs.org Researchers can computationally model parameters such as surface functionalization, pore size, and hydrophobicity to optimize a material's affinity for specific compounds. acs.orgmdpi.com For instance, simulations have been used to investigate fluorine-functionalized metal-organic frameworks (MOFs) for their potential to capture perfluorooctanoic acid (PFOA), a related PFAS. acs.orgmdpi.com By modeling the electrostatic and hydrophobic interactions, computational approaches can guide the development of materials with high selectivity and capacity for target molecules like this compound. acs.org This approach reduces the cost and time associated with experimental trial-and-error. navy.mil

Computer-Aided Synthesis Planning (CASP) Once a target molecule or material is designed, CASP tools can assist in developing an efficient and viable synthetic route. chimia.ch These tools are rooted in the concept of retrosynthesis, where the target molecule is broken down into simpler, commercially available precursors through a series of known chemical reactions. nih.gov

Modern CASP software combines extensive databases of chemical reactions with artificial intelligence and machine learning algorithms. chimia.chnih.gov These programs can analyze a complex target structure and propose multiple synthetic pathways, ranking them based on factors like reaction yield, cost of starting materials, and step count. synthiaonline.com For fluorinated compounds, which can require specialized synthetic methods, these tools can be particularly valuable. They can help chemists navigate the complexities of introducing fluorine atoms and perfluoroalkyl chains into a molecular structure, suggesting optimal reagents and reaction conditions. acs.org By leveraging vast reaction libraries and predictive models, CASP accelerates the discovery of innovative and efficient synthetic strategies. synthiaonline.com

Table 2: Computational Workflow in Materials Development

| Stage | Computational Tool/Method | Objective | Example Application for Perfluorinated Alcohols |

|---|---|---|---|

| 1. Design | Computer-Aided Materials Design (CAMD), Molecular Dynamics (MD) | To design a new material with specific functional properties. | Designing a polymer incorporating this compound to create a superhydrophobic surface coating. |

| 2. Screening | High-Throughput Computational Screening, Quantum Mechanics (QM) | To rapidly evaluate the properties of many candidate molecules or materials. | Screening a virtual library of functionalized sorbents for the highest binding affinity to this compound. |

| 3. Synthesis Planning | Computer-Aided Synthesis Planning (CASP), Retrosynthesis Software | To devise an efficient and practical chemical route to the designed material. | Generating a multi-step synthesis plan for a novel monomer derived from this compound. |

Regulatory Frameworks and Risk Assessment of Perfluorinated Alcohols As Pfas

International and National Regulatory Status of Per- and Polyfluoroalkyl Substances (PFAS)

Regulatory actions on PFAS are being driven by growing scientific evidence of their potential for long-range environmental transport, bioaccumulation, and toxicity.

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. Several PFAS have been listed under this convention, signifying a global commitment to restrict or eliminate their production and use.

Perfluorooctane (B1214571) sulfonic acid (PFOS), its salts, and perfluorooctane sulfonyl fluoride (B91410) (PFOSF) were listed in Annex B (Restriction) of the Convention in 2009. unep.orgpops.int

Perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds were listed in Annex A (Elimination) in 2019. unep.orgpops.intchemanager-online.com

Perfluorohexane sulfonic acid (PFHxS), its salts, and PFHxS-related compounds were listed in Annex A (Elimination) in 2022. unep.orgpops.intbrsmeas.org

While 1H,1H-Perfluoroundecan-1-ol is not explicitly listed, it is considered a related substance and can be a precursor to perfluorinated carboxylic acids (PFCAs), which are under scrutiny. rsc.orgrsc.orgalsglobal.com The inclusion of major PFAS in the Stockholm Convention signals a trend towards broader regulation of this class of chemicals.

The European Union has been proactive in regulating PFAS through its comprehensive chemical legislation.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : This regulation places the burden of proof on companies to demonstrate that the chemicals they use are safe. Several PFAS are identified as Substances of Very High Concern (SVHCs) under REACH, which may lead to their eventual phasing out. europa.eu A proposal submitted by several member states in February 2023 aims to restrict over 10,000 PFAS, including fluorinated alcohols. ipoint-systems.com

EU POPs Regulation : This regulation implements the Stockholm Convention within the EU. It has banned or severely restricted the use of PFOS since 2009 and PFOA since July 2020. europa.euipoint-systems.comsgs.com The regulation was updated in May 2023 to include PFHxS. europa.euipoint-systems.com

The table below summarizes some of the key EU regulations concerning PFAS.

| Regulation | Substance(s) | Status | Effective Date |

| EU POPs Regulation | PFOS and its derivatives | Restricted | 2009 |

| EU POPs Regulation | PFOA, its salts, and related compounds | Banned | July 4, 2020 |

| EU POPs Regulation | PFHxS, its salts, and related compounds | Banned | August 28, 2023 |

| REACH | Various PFAS | Identified as SVHCs | Ongoing |

| REACH Proposal | Over 10,000 PFAS | Proposed Restriction | Pending |

In the United States, the Environmental Protection Agency (EPA) has taken significant steps to address PFAS contamination, particularly in drinking water.

On April 10, 2024, the EPA announced the final National Primary Drinking Water Regulation (NPDWR) for six PFAS. epa.govhklaw.com This rule establishes legally enforceable Maximum Contaminant Levels (MCLs) and non-enforceable health-based Maximum Contaminant Level Goals (MCLGs).

The table below details the final MCLs and MCLGs for the six regulated PFAS.

| PFAS Compound | MCLG (ng/L) | MCL (ng/L) |

| PFOA | Zero | 4.0 |

| PFOS | Zero | 4.0 |

| PFNA | 10 | 10 |

| PFHxS | 10 | 10 |

| HFPO-DA (GenX) | 10 | 10 |

| Hazard Index | N/A | 1.0 (unitless) |

The Hazard Index is for mixtures containing two or more of PFNA, PFHxS, PFBS, and GenX Chemicals. hklaw.comeurofins.com.au

Public water systems are required to complete initial monitoring by 2027 and must comply with the MCLs by 2029. epa.goveurofins.com.au If monitoring shows that drinking water levels exceed these MCLs, they must take action to reduce PFAS levels and notify the public. epa.gov

Human and Environmental Exposure Pathways and Associated Health Risk Assessment

Exposure to perfluorinated alcohols and other PFAS can occur through various pathways. hawaii.gov

Diet : Consumption of contaminated food, particularly fish and other seafood, is a significant exposure route. nih.govacs.org Food packaging materials treated with PFAS can also be a source of dietary exposure. nih.gov

Drinking Water : Contaminated drinking water is a primary source of exposure for communities near industrial facilities, military bases, and airports where aqueous film-forming foams (AFFF) were used. nih.govnih.gov

Consumer Products : Many consumer products, such as stain-resistant carpets and textiles, non-stick cookware, and personal care products, contain PFAS, leading to exposure through direct contact and inhalation of indoor air and dust. nih.govnih.govresearchgate.net

Occupational Exposure : Workers in facilities that manufacture or use PFAS can have higher levels of exposure.

Fluorotelomer alcohols (FTOHs), such as this compound, are volatile and can be released from consumer products into indoor air. rsc.orgrsc.org They can then be inhaled or settle in dust and be ingested. In the environment, FTOHs can undergo atmospheric transport and transform into more persistent PFCAs like PFOA. rsc.orgrsc.orgacs.org

Health risk assessments for PFAS are ongoing. Epidemiological studies have suggested associations between exposure to certain PFAS and a variety of health effects, including:

Increased serum cholesterol levels. nih.gov

Impacts on the immune system, such as reduced antibody response to vaccinations. nih.gov

Adverse developmental effects, including low birth weight. nih.govresearchgate.net

Certain types of cancer. nih.gov

Environmental Monitoring and Compliance Strategies

To ensure compliance with emerging regulations, robust environmental monitoring programs are essential. These programs typically involve the collection and analysis of various environmental media.

Water Monitoring : Regular testing of drinking water, groundwater, and surface water is crucial for identifying PFAS contamination and ensuring levels remain below regulatory limits. ecslimited.com The EPA's NPDWR mandates initial and ongoing monitoring for public water systems. rjleegroup.comslenvironment.com

Site Assessments : Phase I and II environmental site assessments are used to identify potential PFAS sources and contamination at industrial sites, landfills, and AFFF-impacted areas. ecslimited.com